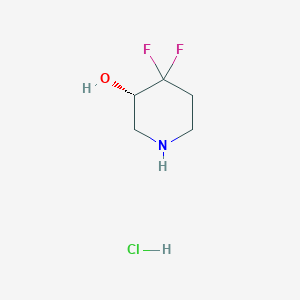

(S)-4,4-Difluoropiperidin-3-ol hydrochloride

Beschreibung

(S)-4,4-Difluoropiperidin-3-ol hydrochloride (CAS: 1620656-05-4) is a fluorinated piperidine derivative with the molecular formula C₅H₁₀ClF₂NO and a molecular weight of 173.59 g/mol . Its structure features a piperidine ring substituted with two fluorine atoms at the 4-position, a hydroxyl group at the 3-position, and an (S)-stereochemical configuration. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Eigenschaften

Molekularformel |

C5H10ClF2NO |

|---|---|

Molekulargewicht |

173.59 g/mol |

IUPAC-Name |

(3S)-4,4-difluoropiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 |

InChI-Schlüssel |

QAPULPLRJGHBBX-WCCKRBBISA-N |

Isomerische SMILES |

C1CNC[C@@H](C1(F)F)O.Cl |

Kanonische SMILES |

C1CNCC(C1(F)F)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-4,4-Difluorpiperidin-3-ol-Hydrochlorid beinhaltet typischerweise die Fluorierung von Piperidinderivaten. Eine gängige Methode beinhaltet die Verwendung von Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) oder Deoxo-Fluor. Die Reaktionsbedingungen erfordern oft wasserfreie Lösungsmittel und niedrige Temperaturen, um eine selektive Fluorierung zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von (S)-4,4-Difluorpiperidin-3-ol-Hydrochlorid kontinuierliche Strömungsreaktoren umfassen, um eine präzise Kontrolle über die Reaktionsbedingungen zu gewährleisten. Diese Methode erhöht die Ausbeute und Reinheit des Endprodukts. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern verbessert die Effizienz des Syntheseprozesses weiter.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(S)-4,4-Difluorpiperidin-3-ol-Hydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein bei der Synthese komplexer organischer Moleküle.

Biologie: Untersucht für seine potenziellen Auswirkungen auf biologische Systeme, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, insbesondere bei der Entwicklung von Pharmazeutika zur Behandlung von neurologischen Erkrankungen.

Industrie: Verwendung bei der Produktion von Agrochemikalien und anderen Industriechemikalien.

Wirkmechanismus

Der Wirkmechanismus von (S)-4,4-Difluorpiperidin-3-ol-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken und verschiedene biochemische Pfade beeinflussen. Das Vorhandensein von Fluoratomen erhöht seine Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen.

Wissenschaftliche Forschungsanwendungen

(S)-4,4-Difluoropiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-4,4-Difluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Stereochemistry : The (S)-enantiomer is distinct from racemic or (R)-configured analogs like (R)-4,4-difluoro-3-methylpiperidine hydrochloride, which has additional methyl substitution .

- Substituent Effects : The hydroxyl group in the (S)-4,4-difluoro compound contrasts with methyl or unsubstituted analogs (e.g., 3-Methylpiperidin-4-ol hydrochloride), altering polarity and reactivity .

Physicochemical Properties

- Molecular Weight : The (S)-4,4-difluoro compound (173.59 g/mol) is lighter than (R)-4,4-difluoro-3-methylpiperidine hydrochloride (187.62 g/mol) due to the absence of a methyl group .

- Solubility: Hydroxyl-containing derivatives (e.g., (S)-4,4-difluoro) are expected to have higher water solubility compared to non-hydroxylated analogs like 4,4-difluoropiperidine hydrochloride.

Research and Application Insights

- Pharmaceutical Relevance: Fluorinated piperidines are often used as bioactive intermediates. The hydroxyl group in this compound may enhance binding to target enzymes or receptors compared to non-hydroxylated analogs .

- Synthetic Utility : Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride (CAS 2231665-41-9) demonstrates the versatility of fluorinated piperidines in organic synthesis .

Notes and Limitations

Data Gaps : Toxicity, stability, and ecological impact data are sparse for many fluorinated piperidines, including the (S)-4,4-difluoro compound .

Stereochemical Specificity : The (S)-configuration’s biological activity remains underexplored compared to racemic mixtures or other enantiomers.

Commercial Barriers : Discontinuation of this compound may necessitate custom synthesis for research purposes .

Biologische Aktivität

(S)-4,4-Difluoropiperidin-3-ol hydrochloride is a chemical compound recognized for its significant biological activity, particularly as an antagonist of orexin receptors OX1 and OX2. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is CHClFN\O, with a molecular weight of approximately 173.59 g/mol. The presence of fluorine atoms enhances its metabolic stability and influences its pharmacokinetic properties, making it a valuable candidate in drug development.

The primary mechanism of action for this compound involves antagonism of orexin receptors. These receptors are crucial in regulating wakefulness and appetite. Studies indicate that this compound effectively inhibits orexin signaling pathways, which could have implications for treating conditions like insomnia and obesity.

Orexin Receptor Antagonism

In vitro assays using cell lines transfected with human orexin receptors have demonstrated that this compound can block receptor activation by orexin peptides. This blockade leads to decreased intracellular calcium levels, suggesting a robust antagonistic effect.

Comparative Potency

The biological activity of this compound can be compared to other compounds with similar structures. For instance, compounds containing fluorine-substituted piperidine rings exhibited varying degrees of inhibitory activity against key biological targets. Table 1 summarizes the comparative IC values of selected compounds:

| Compound | IC (nM) | Notes |

|---|---|---|

| (S)-4,4-Difluoropiperidin-3-ol | 362 | Antagonist of orexin receptors |

| Compound 4g | 64 | Higher potency against PDE5 |

| Compound 4b | 343 | Moderate activity |

Therapeutic Applications

Given its role as an orexin receptor antagonist, this compound has potential therapeutic applications in:

- Insomnia Treatment : By inhibiting orexin signaling, it may help regulate sleep patterns.

- Appetite Regulation : Its effects on appetite control could be beneficial in obesity management.

In Vivo Studies

Recent studies have explored the pharmacokinetic properties of this compound. For example, modifications to enhance metabolic stability have shown promising results in animal models. These studies indicate that structural alterations can lead to improved bioavailability and therapeutic efficacy .

Clinical Implications

Research has also highlighted the potential for this compound to be integrated into treatment protocols for metabolic disorders. A study focusing on its effects on BCL6 degradation demonstrated significant antiproliferative activity in specific cancer cell lines, suggesting broader applications beyond sleep and appetite regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.